molecular formula C12H14F2N2O B14894426 (2-(Aminomethyl)pyrrolidin-1-yl)(2,5-difluorophenyl)methanone

(2-(Aminomethyl)pyrrolidin-1-yl)(2,5-difluorophenyl)methanone

Cat. No.: B14894426
M. Wt: 240.25 g/mol
InChI Key: WJQGYJZVGZYCOZ-UHFFFAOYSA-N
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Description

(2-(Aminomethyl)pyrrolidin-1-yl)(2,5-difluorophenyl)methanone is a chemical compound with the molecular formula C12H14F2N2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Aminomethyl)pyrrolidin-1-yl)(2,5-difluorophenyl)methanone can be achieved through several synthetic routes. One common method involves the reaction of 2,5-difluorobenzoyl chloride with 2-(aminomethyl)pyrrolidine under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-(Aminomethyl)pyrrolidin-1-yl)(2,5-difluorophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (2-(Aminomethyl)pyrrolidin-1-yl)(2,5-difluorophenyl)methanone is used as a building block for synthesizing more complex molecules.

Biology and Medicine

In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancer .

Industry

Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of (2-(Aminomethyl)pyrrolidin-1-yl)(2,5-difluorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Aminomethyl)pyrrolidin-1-yl)(2,5-difluorophenyl)methanone is unique due to its combination of a pyrrolidine ring and a difluorophenyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C12H14F2N2O

Molecular Weight

240.25 g/mol

IUPAC Name

[2-(aminomethyl)pyrrolidin-1-yl]-(2,5-difluorophenyl)methanone

InChI

InChI=1S/C12H14F2N2O/c13-8-3-4-11(14)10(6-8)12(17)16-5-1-2-9(16)7-15/h3-4,6,9H,1-2,5,7,15H2

InChI Key

WJQGYJZVGZYCOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2=C(C=CC(=C2)F)F)CN

Origin of Product

United States

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